Scientific Field: Chemistry, specifically NMR Spectroscopy and Molecular Modelling.
Summary of Application: This compound is used in the study of the structure and conformation of 2-triphenylphosphoranylidenesuccinic acid derivatives.
Methods of Application: The study involves the use of 1H, 13C, and 31P one and two-dimensional NMR spectroscopy in various solvents and at variable temperatures.
Results or Outcomes: Signals of Z and E isomers were observed with the diethyl ester in solvent-dependent ratios based on 1H, 13C, and 31P resonances.
Scientific Field: Material Science, specifically Battery Technology.
Summary of Application: This compound is introduced as a lithium (Li) metal anode surface-stabilizing electrolyte additive for improving the cycle performance of Li metal secondary batteries.
Methods of Application: The compound is readily decomposed on Li metal anodes before the decomposition of liquid electrolytes.
Results or Outcomes: The compound forms a stable surface on the Li metal anodes, which helps in improving the cycle performance of the batteries.
Scientific Field: Chemistry, specifically Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy.
Summary of Application: This compound is used in the study of radicals containing both a phosphoranylidene and a ketone group.
Methods of Application: The study involves X-irradiation of single crystals of the compound and subsequent analysis by EPR/ENDOR spectroscopy.
Results or Outcomes: The trapped radical results from the departure of a hydrogen atom bound to a carbon located α to both a CP and a CO bond.
Scientific Field: Analytical Chemistry, specifically High-Performance Liquid Chromatography (HPLC).
Summary of Application: This compound is used in the separation process on Newcrom R1 HPLC column.
Methods of Application: The compound is applied to the HPLC column and the separation process is carried out.
2-(Triphenylphosphoranylidene)succinic anhydride is an organic compound characterized by the molecular formula C22H17O3P and a molecular weight of 360.34 g/mol. It features a unique structure that includes a succinic anhydride moiety bonded to a triphenylphosphoranylidene group. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its distinctive chemical properties and reactivity .
The reactivity of 2-(Triphenylphosphoranylidene)succinic anhydride is primarily attributed to the anhydride functional group, which can undergo hydrolysis to form succinic acid derivatives. Additionally, it can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of esters or amides. The triphenylphosphoranylidene moiety also allows for potential interactions with electrophiles, making it versatile in synthetic organic chemistry .
The synthesis of 2-(Triphenylphosphoranylidene)succinic anhydride typically involves the reaction of triphenylphosphine with succinic anhydride under controlled conditions. The process may require solvents such as dichloromethane or toluene and can involve heating to facilitate the reaction. Various methods have been reported, including one-pot reactions that streamline the synthesis while maintaining high yields .
This compound finds utility in several areas:
Interaction studies involving 2-(Triphenylphosphoranylidene)succinic anhydride primarily focus on its behavior in electrochemical systems. Research has demonstrated that it can enhance cycle stability and efficiency when used as an additive in lithium-ion battery systems. Furthermore, its interactions with other organic compounds can lead to complex formation, influencing reaction pathways and product distributions .
Several compounds exhibit structural or functional similarities to 2-(Triphenylphosphoranylidene)succinic anhydride:
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine | Ph3P | Commonly used as a ligand in coordination chemistry |
Succinic Anhydride | C4H4O3 | A simpler structure without the phosphoranylidene group |
Phosphorus Ylides (e.g., Benzylidene triphenylphosphorane) | R2P=CR' | Known for their role in Wittig reactions |
Uniqueness: The presence of both the triphenylphosphoranylidene and succinic anhydride functionalities sets this compound apart from others. Its dual reactivity allows for diverse applications not typically found in simpler analogs .
2-(Triphenylphosphoranylidene)succinic anhydride emerged as a pivotal reagent in the evolution of Wittig chemistry, particularly in reactions involving cyclic anhydrides. Its development is tied to the broader exploration of stabilized ylides, which gained prominence in the mid-20th century for their ability to form carbon-carbon bonds under milder conditions compared to non-stabilized counterparts. Early studies by Chopard and Hudson highlighted the unique reactivity of cyclic anhydrides with phosphorus ylides, laying the groundwork for understanding the mechanistic pathways of such reactions.
The compound’s synthesis involves the reaction of triphenylphosphine with maleic anhydride, a process that generates the ylide structure through a betaine-like intermediate. This approach became foundational for accessing stabilized ylides capable of olefination reactions with carbonyl compounds. The historical significance of this reagent lies in its ability to facilitate regioselective transformations, particularly in the formation of enol-lactones and acyclic adducts, which expanded the scope of Wittig chemistry beyond aldehydes and ketones.
2-(Triphenylphosphoranylidene)succinic anhydride is classified as a stabilized ylide due to the electron-withdrawing succinic anhydride moiety, which delocalizes charge and enhances thermal stability. Its structure features a triphenylphosphoranylidene group conjugated to the cyclic anhydride, creating a resonance-stabilized system.
Structural Feature | Description |
---|---|
Core Structure | Triphenylphosphoranylidene group bonded to a succinic anhydride ring |
Electron-Withdrawing Group | Succinic anhydride stabilizes the ylide through conjugation and inductive effects |
Key Functional Groups | Two carbonyl groups in the anhydride ring and a phosphorus ylide moiety |
The anhydride’s carbonyl groups participate in hydrogen bonding and stabilize intermediates during reactions, as observed in crystallographic studies. This structural design allows the ylide to react selectively with electron-deficient carbonyl compounds, avoiding the side reactions common with non-stabilized ylides.
This reagent has become indispensable in modern synthesis due to its versatility in Wittig olefination and ring-opening reactions.
The compound reacts with cyclic anhydrides (e.g., maleic anhydride, phthalic anhydride) to form enol-lactones via a reversible betaine intermediate. For example:
Irritant